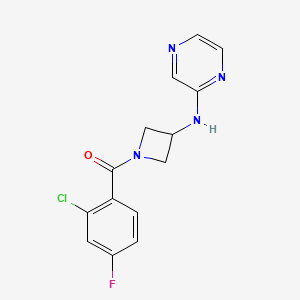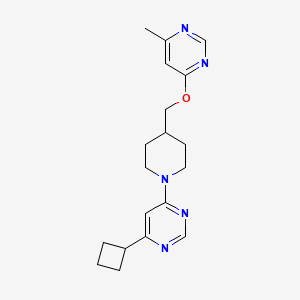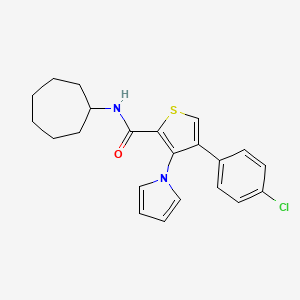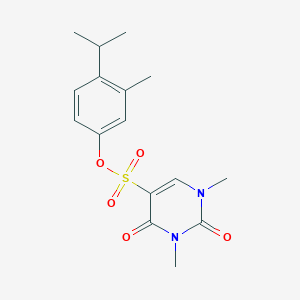![molecular formula C28H29N3O3S B2406565 4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one CAS No. 847397-84-6](/img/structure/B2406565.png)
4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Methodologies in Synthesis
The study by A. Prasad et al. (2005) introduces a 'green' methodology using benzoyl cyanide in an ionic liquid as an alternative to the conventional pyridine-benzoyl chloride system for the efficient and selective benzoylation of nucleosides. This approach has been extended to benzoylation of various substrates, showcasing the versatility of this system in organic synthesis (Prasad et al., 2005).
Catalytic Activity and Coordination Chemistry
S. Shukla et al. (2021) investigated Pd(II) complexes with a benzimidazole-based ONN pincer ligand. These complexes demonstrated excellent catalytic activity towards the Suzuki-Miyaura reaction, illustrating the potential of benzimidazole derivatives in catalysis and coordination chemistry (Shukla et al., 2021).
Antimicrobial Applications
N. N. Jafar et al. (2017) synthesized derivatives of 4-methoxy-N, N-dimethylpyrimidin with notable antifungal effects against specific types of fungi, highlighting the role of benzimidazole derivatives in developing new antimicrobial agents (Jafar et al., 2017).
Polymer Science
M. Ghaemy et al. (2009) described the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine containing an imidazole pendant group. This research demonstrates the application of benzimidazole derivatives in creating advanced materials with desirable thermal and mechanical properties (Ghaemy et al., 2009).
Fluorescence and Photoluminescent Materials
G. Volpi et al. (2017) developed a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts and tunable quantum yields. This work exemplifies the potential of benzimidazole-related compounds in the design of low-cost luminescent materials for various applications (Volpi et al., 2017).
properties
IUPAC Name |
4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-33-22-11-13-23(14-12-22)34-16-6-15-30-26-10-4-3-9-25(26)29-28(30)20-17-27(32)31(19-20)21-7-5-8-24(18-21)35-2/h3-5,7-14,18,20H,6,15-17,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEYQJPKNITWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)
![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)




![N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406503.png)

